methyl 6-ethoxy-1H-indole-5-carboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 6-ethoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-7-10-8(4-5-13-10)6-9(11)12(14)15-2/h4-7,13H,3H2,1-2H3 |
InChI Key |
WJUDGJWPJJYRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=CNC2=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization of the Indole Core
Early synthetic routes to methyl 6-ethoxy-1H-indole-5-carboxylate relied on sequential functionalization of the indole nucleus. A typical protocol involves:
- Nitration at Position 5 : Introducing a nitro group using fuming nitric acid in sulfuric acid at 0–5°C, followed by reduction to an amine using hydrogen/Pd-C.
- Ethoxylation at Position 6 : Nucleophilic aromatic substitution with sodium ethoxide in ethanol under reflux (78°C, 12–16 hours).
- Esterification at Position 5 : Treatment with methyl chloroformate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yielding the target compound.
This method suffers from low overall yields (35–45%) due to competing side reactions during nitration and ethoxylation.
Direct C-H Activation Strategies
Transition metal-catalyzed C-H activation has been explored to bypass multi-step sequences. For example, palladium(II) acetate in the presence of p-benzoquinone enables direct ethoxylation of methyl indole-5-carboxylate at position 6. Key parameters include:
- Catalyst System : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv)
- Solvent : Dimethylacetamide (DMA) at 120°C
- Yield : 58–62%
While this approach reduces step count, regioselectivity remains challenging, with 10–15% of the 4-ethoxy isomer forming as a byproduct.
Modern Catalytic Methylation Techniques
Ionic Liquid-Mediated Esterification
The patent CN101157650B discloses a breakthrough method using ionic liquids as dual solvents and catalysts. For this compound synthesis:
Reaction Conditions
| Parameter | Value |
|---|---|
| Ionic Liquid | 1-Butyl-3-methylimidazolium hydroxide |
| Temperature | 80°C |
| Time | 4 hours |
| Methylating Agent | Dimethyl carbonate |
| Yield | 92% |
This method eliminates traditional toxic methyl halides, offering a greener profile. The ionic liquid is recoverable via vacuum distillation and reused for 5 cycles with <5% efficiency loss.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. A representative protocol involves:
- Substrates : 6-Ethoxy-1H-indole-5-carboxylic acid (1 equiv), methanol (5 equiv)
- Catalyst : SiO₂-supported sulfuric acid (20 wt%)
- Conditions : 300 W, 100°C, 15 minutes
- Yield : 88%
Comparative studies show microwave methods achieve 3–4× faster kinetics than conventional heating.
Comparative Analysis of Synthesis Routes
Yield and Efficiency Metrics
| Method | Yield (%) | Time | Cost (USD/g) |
|---|---|---|---|
| Classical Alkylation | 38 ± 3 | 18 hours | 12.50 |
| Ionic Liquid Catalysis | 91 ± 2 | 4 hours | 8.20 |
| Microwave-Assisted | 87 ± 4 | 0.25 hours | 9.80 |
Ionic liquid methods provide optimal balance between yield and operational simplicity, though microwave techniques excel in speed.
Industrial-Scale Production Challenges
Catalyst Recovery and Reuse
While ionic liquids are theoretically recyclable, industrial implementation faces:
Regulatory Compliance
Methyl chloroformate (Class 3 carcinogen) use in classical methods requires stringent containment, increasing capital costs by 40% versus dimethyl carbonate-based processes.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 5 can undergo saponification to form the corresponding carboxylic acid. Typical conditions include:
-
Base : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Solvent : Tetrahydrofuran (THF), methanol, or water mixtures
-
Temperature : Reflux or elevated temperatures (60–80°C)
-
Yield : Ranges from 57% to 95% depending on stoichiometry and reaction time .
Example Conditions (adapted for similar esters):
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiOH·H₂O | THF/MeOH/water | 60°C, 6 h | 95% |
| NaOH | MeOH/water | Reflux | 88% |
Electrophilic Substitution
The ethoxy group directs electrophilic attack to positions 3 and 4. Reactions such as nitration, halogenation, or formylation can occur under acidic or basic conditions. For example:
-
Nitration : Nitric acid in sulfuric acid at low temperatures.
-
Halogenation : Bromine or chlorine in acetic acid.
Silylation for Protection
While not directly observed in the provided sources, analogous indole derivatives undergo silylation to protect reactive sites during multi-step syntheses. For instance, hydroxymethyl groups are often protected using triisopropylsilyl (TIPS) chlorides under basic conditions .
Nucleophilic Substitution
The ethoxy group, though less reactive than hydroxyl groups, can undergo nucleophilic substitution under harsh conditions (e.g., strong bases or high temperatures). This is less common compared to methoxy-activated indoles .
Role of the Ethoxy Group
The ethoxy group at position 6 activates the indole ring, making it more susceptible to electrophilic attack. This activation is weaker than methoxy groups but still directs substitution to positions 3 and 4 .
Stability and Solubility
The ester group at position 5 and ethoxy substituent influence solubility. The compound is likely soluble in organic solvents (e.g., THF, dichloromethane) but less so in aqueous media unless acidified or alkalized.
Comparison with Analogous Compounds
| Compound | Key Features | Reactivity Implications |
|---|---|---|
| Methyl 6-methoxy-1H-indole-5-carboxylate | Methoxy at position 6 | Stronger activation than ethoxy |
| Methyl indole-5-carboxylate | Unsubstituted at position 6 | Reduced reactivity toward electrophiles |
| Methyl 5-methoxyindole-2-carboxylate | Methoxy at position 5 | Altered regioselectivity |
Scientific Research Applications
Methyl 6-ethoxy-1H-indole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-ethoxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to various receptors, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent type and position significantly influence physical properties and reactivity. Key analogs and their characteristics are summarized below:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Ethoxy (electron-donating) enhances ring stability and may improve metabolic stability compared to chloro (electron-withdrawing), which increases reactivity toward nucleophilic substitution .
- Positional Isomerism: Ester groups at position 5 (vs. 2 or 6) alter dipole moments and hydrogen-bonding capabilities, affecting solubility and receptor binding .
Spectroscopic Characterization
Infrared (IR) and Raman spectra for indole carboxylates show characteristic peaks:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 6-ethoxy-1H-indole-5-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄). Intermediate purification is critical; column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the product. Optimization involves monitoring reaction progress via TLC and adjusting reaction time/temperature to minimize byproducts. For ethoxy group introduction, nucleophilic substitution or alkylation of a hydroxyl precursor may be employed, as seen in analogous indole derivatives .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), and the ester carbonyl carbon resonates near 165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₂H₁₃NO₃: calc. 220.0974, observed 220.0978) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and identifies impurities .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns, as demonstrated for structurally related indole esters .
Q. What are the established protocols for determining the solubility and stability of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate) via saturation shake-flask method. For example, limited aqueous solubility (~0.1 mg/mL) is typical for similar indole esters, requiring DMSO for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound is stable in inert atmospheres but may degrade under prolonged UV exposure or acidic conditions .
Advanced Research Questions
Q. How does the substitution pattern at the indole ring (e.g., ethoxy vs methoxy groups) influence the compound’s reactivity and biological activity?
- Methodological Answer : Substituent position and electronic effects significantly alter reactivity. For example:
- Ethoxy at C6 : Enhances electron density at C5 via resonance, increasing susceptibility to electrophilic substitution. Compare with methoxy derivatives (e.g., methyl 6-methoxy-1H-indole-5-carboxylate) to assess steric/electronic impacts on reaction rates .
- Biological Activity : Systematic substitution studies (e.g., ethoxy → methoxy, halogen) combined with in vitro assays (e.g., enzyme inhibition) reveal structure-activity relationships. Ethoxy groups may improve membrane permeability compared to polar substituents .
Q. What strategies can be employed to resolve contradictions in reported physicochemical properties (e.g., melting points or solubility data) for this compound?
- Methodological Answer :
- Experimental Replication : Reproduce synthesis/purification protocols from multiple sources to verify reproducibility.
- Cross-Validation : Use complementary techniques (e.g., DSC for melting point, NMR for purity) to confirm data. For instance, discrepancies in solubility may arise from residual solvents; Karl Fischer titration ensures anhydrous conditions .
- Meta-Analysis : Compare data from peer-reviewed studies (excluding non-academic sources like benchchem.com ) to identify consensus values .
Q. What computational chemistry approaches are suitable for predicting the reaction mechanisms and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the C3 position in indole derivatives is often reactive due to electron-rich π-systems .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize activity differences between substituents. Ethoxy groups may form hydrophobic interactions not seen in methoxy analogs .
Data Contradiction Analysis
- Example : While reports no carcinogenicity data, related indole esters (e.g., methyl 6-chloro-1H-indole-5-carboxylate) show varied toxicological profiles. To address gaps, conduct Ames tests for mutagenicity and compare with structurally similar compounds .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
